![molecular formula C18H20O B1360502 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-52-1](/img/structure/B1360502.png)
2',4'-Dimethyl-3-(2-methylphenyl)propiophenone
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Description
“2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has a molecular weight of 252.36 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(3-methylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone” is 1S/C18H20O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-7,9,11-12H,8,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a density of 1.021g/cm3 and a boiling point of 404.8ºC at 760 mmHg . Other physical and chemical properties such as solubility, refractive index, and specific rotation are not mentioned in the search results.Scientific Research Applications
Biodegradation and Environmental Remediation
- Chemotaxis and Biodegradation : A study on the biodegradation of 3-Methyl-4-nitrophenol, a major breakdown product of fenitrothion, an organophosphate insecticide, highlights the role of a Ralstonia species in utilizing this compound for carbon and energy. This research is significant for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).
Chemical Synthesis and Characterization
- Synthesis and Stereochemistry : Research on the synthesis and stereochemistry of various phenolic reagents, including their methyl derivatives, provides insights into the structural and chemical properties of these compounds (Turner et al., 2003).
- Nonlinear Optical Parameters : A study focused on the synthesis and characterization of hydrazones, including a compound with a structure related to 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, reveals their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).
Photochemical and Electrochemical Studies
- Photochemical Reactions : Research on the photochemical synthesis of certain compounds, including derivatives of 1,3-Diketones similar to 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, highlights their chemical behavior under specific conditions (Yoshioka et al., 1984).
- Electron Transfer Processes : A study on the photochemistry of β-(dimethylamino)propiophenone, a compound structurally similar to 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, investigates its electron transfer processes, providing insights into its potential applications in photochemistry (Encinas & Scaiano, 1979).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYVKNYLRLEDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644023 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethyl-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-52-1 |
Source
|
Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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